molecular formula C15H18N4 B15191517 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine CAS No. 87474-34-8

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine

Cat. No.: B15191517
CAS No.: 87474-34-8
M. Wt: 254.33 g/mol
InChI Key: BUBBGNOZCRNOFP-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of an aromatic aldehyde with an amine can form an imine intermediate, which can then undergo cyclization to form the desired heterocyclic ring structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

What sets 4-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-methylamine apart is its unique combination of functional groups and ring structure, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

Properties

CAS No.

87474-34-8

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

(4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-2-yl)methanamine

InChI

InChI=1S/C15H18N4/c16-10-12-9-14(11-5-2-1-3-6-11)19-15-13(18-12)7-4-8-17-15/h1-8,12,14,18H,9-10,16H2,(H,17,19)

InChI Key

BUBBGNOZCRNOFP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(NC1C3=CC=CC=C3)N=CC=C2)CN

Origin of Product

United States

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